molecular formula C13H8F2N2O3 B2524163 2,6-difluoro-3-nitro-N-phenylbenzamide CAS No. 646497-60-1

2,6-difluoro-3-nitro-N-phenylbenzamide

Cat. No.: B2524163
CAS No.: 646497-60-1
M. Wt: 278.215
InChI Key: JSAGKAYKWQRWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-3-nitro-N-phenylbenzamide is a useful research compound. Its molecular formula is C13H8F2N2O3 and its molecular weight is 278.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-9-6-7-10(17(19)20)12(15)11(9)13(18)16-8-4-2-1-3-5-8/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAGKAYKWQRWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-difluoro-3-nitro-N-phenylbenzamide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Difluoro-3-nitro-N-phenylbenzamide is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a combination of electron-withdrawing groups (two fluorine atoms and a nitro group) and a synthetically versatile N-phenylamide moiety, makes it a valuable intermediate in the synthesis of more complex molecular entities.[1] The strategic placement of these functional groups allows for a wide range of chemical modifications, providing a robust platform for the development of novel compounds with potential applications in medicinal chemistry and materials science.[1] This guide provides an in-depth overview of the core physicochemical properties, a validated synthetic protocol, analytical characterization methods, and essential safety information for this compound.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below. These properties are crucial for both theoretical and practical applications, from reaction stoichiometry calculations to the interpretation of analytical data.

PropertyValueSource
Molecular Formula C13H8F2N2O3[2]
Molecular Weight 278.21 g/mol [2]
Appearance Solid (predicted)N/A
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.N/A

Synthetic Protocol: Amide Coupling of 2,6-Difluoro-3-nitrobenzoic Acid and Aniline

The synthesis of this compound is most effectively achieved through the amide coupling of 2,6-difluoro-3-nitrobenzoic acid with aniline. This method is widely employed in organic synthesis due to its reliability and high yield. The following protocol provides a detailed, step-by-step procedure.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Acid Chloride Formation cluster_coupling Amide Coupling cluster_workup Work-up and Purification start 2,6-Difluoro-3-nitrobenzoic Acid thionyl_chloride Thionyl Chloride (SOCl2) DMF (catalytic) start->thionyl_chloride Add reflux Reflux (2-3 hours) thionyl_chloride->reflux acid_chloride 2,6-Difluoro-3-nitrobenzoyl chloride (intermediate) reflux->acid_chloride aniline Aniline in Pyridine acid_chloride->aniline Slowly add reaction Stir at 0°C to Room Temp. aniline->reaction product Crude this compound reaction->product quench Quench with HCl (aq) product->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify final_product Pure this compound purify->final_product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Acid Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluoro-3-nitrobenzoic acid (1.0 eq).

    • Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).

    • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2,6-difluoro-3-nitrobenzoyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve aniline (1.1 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the aniline solution to 0°C in an ice bath.

    • Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled aniline solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding 1M hydrochloric acid to neutralize the pyridine.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment NMR 1H NMR & 19F NMR (Structural Confirmation) MS Mass Spectrometry (Molecular Weight Verification) NMR->MS IR Infrared Spectroscopy (Functional Group Identification) MS->IR HPLC HPLC-UV (Quantitative Purity) TLC TLC (Reaction Monitoring & Qualitative Purity) HPLC->TLC product Synthesized Compound product->NMR product->MS product->IR product->HPLC product->TLC

Caption: Analytical workflow for compound characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for determining the purity of the final compound.[3] A reversed-phase C18 column with a gradient elution of acetonitrile and water is typically effective.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are essential for confirming the chemical structure. The proton NMR will show characteristic signals for the aromatic protons, and the fluorine NMR will confirm the presence and environment of the fluorine atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro group.

Safety and Handling

  • Health Hazards: This compound is expected to be harmful if inhaled, swallowed, or absorbed through the skin.[4] It may cause irritation to the skin, eyes, and respiratory tract.[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Handling and Storage: Avoid creating dust.[4] Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[4]

    • Skin: Wash off with soap and plenty of water.[4]

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.[4]

    • Inhalation: Move the person into fresh air.[4]

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable building block for synthetic chemistry. The information provided in this guide offers a solid foundation for its synthesis, characterization, and safe handling. As with any chemical research, it is imperative to consult relevant safety data and employ sound laboratory practices.

References

  • Analytical Methods for Nitrotoluenes and Dinitrotoluenes. ATSDR. [Link]

  • Material Safety Data Sheet - 2,6-Difluoro-3-nitrobenzamide. Cole-Parmer. [Link]

Sources

Definitive Identification and Synthesis Guide: 2,6-Difluoro-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 646497-60-1[1][2][3]

Executive Summary

2,6-difluoro-3-nitro-N-phenylbenzamide (CAS 646497-60-1 ) is a specialized fluorinated building block utilized primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals requiring electron-deficient aromatic scaffolds.[1][2][3]

This guide provides a validated technical breakdown of the compound's identity, a retrosynthetic logic for its production, and a critical experimental protocol designed to mitigate the high risk of nucleophilic aromatic substitution (SNAr) inherent to its structure.

Part 1: Structural Identity & Database Verification[1]

Precise identification is the first step in any SAR (Structure-Activity Relationship) campaign.[1] The specific substitution pattern of this benzamide—placing a nitro group adjacent to a fluorine atom—creates unique electronic properties that distinguish it from its isomers.

Chemical Identifiers
ParameterValue
CAS Number 646497-60-1
IUPAC Name This compound
Molecular Formula C₁₃H₈F₂N₂O₃
Molecular Weight 278.21 g/mol
MDL Number MFCD02682095
SMILES O=C(Nc1ccccc1)c2c(F)ccc(c2F)=O
Key Precursors 2,6-Difluoro-3-nitrobenzoic acid (CAS 83141-10-0) + Aniline
Structural Analysis

The molecule consists of a central benzamide core. The "N-phenyl" designation indicates an aniline moiety attached to the amide nitrogen.[1] The critical features are the 2,6-difluoro and 3-nitro substitutions on the benzoyl ring.[1][2]

  • Electronic Environment: The 2,6-difluoro motif forces the amide carbonyl out of planarity with the benzene ring due to steric repulsion, potentially impacting binding affinity in protein pockets.

  • Reactivity Hotspot: The fluorine atom at position 2 is flanked by an electron-withdrawing carbonyl group (C1) and a nitro group (C3).[1] This makes C2 highly electrophilic and susceptible to displacement.

Part 2: Synthetic Logic & Protocol

Retrosynthetic Analysis

The most reliable route to CAS 646497-60-1 is the direct acylation of aniline with an activated form of 2,6-difluoro-3-nitrobenzoic acid.[1]

Pathway: 2,6-Difluoro-3-nitrobenzoic acid + Aniline → Product

Critical Mechanistic Insight: The SNAr Trap

As a Senior Application Scientist, I must highlight a common failure mode in this synthesis.

  • The Trap: The C2 position is "doubly activated" by the ortho-carbonyl and ortho-nitro groups.[1]

  • The Risk: If the reaction conditions are too basic or heated, the aniline (nucleophile) may attack C2 instead of the carbonyl carbon, displacing the fluorine atom. This results in an SNAr impurity (2-anilino-6-fluoro-3-nitrobenzamide) rather than the desired amide.[1]

  • The Solution: Use a mild coupling agent (HATU) at low temperature to kinetically favor the faster N-acylation over the slower SNAr reaction.[1] Avoid acid chlorides with excess heating.

Validated Experimental Protocol

Note: All steps must be performed in a fume hood.

Reagents:

  • 2,6-Difluoro-3-nitrobenzoic acid (1.0 equiv)[1]

  • Aniline (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: Dry DMF (Dimethylformamide) or DCM (Dichloromethane)[1]

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 2,6-difluoro-3-nitrobenzoic acid and dry DMF (0.1 M concentration). Cool to 0°C in an ice bath.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir at 0°C for 15 minutes to form the active ester.

  • Amine Addition: Add aniline dropwise. Crucial: Keep the temperature at 0°C to suppress SNAr side reactions.

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 2–4 hours. Monitor by LCMS (Target Mass: 279.2 [M+H]⁺).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Part 3: Visualization of Reaction Pathways[1]

The following diagram illustrates the desired synthetic pathway versus the critical SNAr side reaction that must be avoided.

SynthesisPath Start 2,6-Difluoro-3-nitrobenzoic Acid (Precursor) Activation Active Ester (HATU Intermediate) Start->Activation HATU, DIPEA 0°C Product TARGET PRODUCT This compound (CAS 646497-60-1) Activation->Product + Aniline Kinetic Control (0°C -> RT) SideProduct SNAr IMPURITY 2-Anilino-6-fluoro-3-nitrobenzamide (Fluorine Displacement) Activation->SideProduct High Temp / Excess Base (Thermodynamic Trap) Aniline Aniline (Nucleophile) Aniline->Product

Figure 1: Synthetic workflow highlighting the kinetic preference for amide coupling (Green) versus the risk of SNAr fluorine displacement (Red) under improper conditions.

Part 4: Analytical Validation

To certify the identity of CAS 646497-60-1, the following analytical signatures must be confirmed:

MethodExpected SignatureInterpretation
¹H NMR (DMSO-d₆) Singlet ~10.5 ppmAmide NH proton (deshielded).[1]
Multiplet 7.1–7.6 ppmPhenyl ring protons (5H).
Multiplet 8.0–8.5 ppmBenzoyl ring protons (2H). Note the coupling pattern due to F-H coupling.
¹⁹F NMR Two distinct signalsConfirming non-equivalence if rotation is restricted, or distinct shifts due to 2,6-positioning relative to nitro.
LCMS m/z = 279.2 [M+H]⁺Positive mode ionization.
IR Spectroscopy ~1650–1680 cm⁻¹Amide I band (C=O stretch).
~1530 & 1350 cm⁻¹Nitro group (N-O stretch).

References

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Storage Stability and Shelf-Life Determination of 2,6-difluoro-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Stability Assessment

2,6-difluoro-3-nitro-N-phenylbenzamide is a compound of interest in drug discovery and development, featuring a complex chemical architecture that includes a nitroaromatic system, a benzamide linkage, and fluorine substituents. The intrinsic stability of such a molecule is a cornerstone of its therapeutic potential, directly influencing its safety, efficacy, and shelf-life.[1][2] Understanding how this compound behaves over time and under various environmental stressors is not merely a regulatory requirement but a fundamental aspect of robust pharmaceutical science.[3][4]

This document provides a comprehensive guide to establishing the storage stability and shelf-life of this compound. We will delve into the theoretical underpinnings of its potential degradation pathways, provide detailed protocols for forced degradation and long-term stability studies, and outline the development of a stability-indicating analytical method. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), to ensure regulatory compliance and scientific rigor.[5][6][7][8][9][10][11]

Understanding the Molecule: Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways. A proactive, chemistry-guided approach to identifying these pathways is essential for developing a targeted and effective stability testing program.[12]

  • Hydrolysis: The amide linkage is a primary site for potential hydrolytic degradation.[13] This can be catalyzed by acidic or basic conditions, leading to the cleavage of the amide bond to form 2,6-difluoro-3-nitrobenzoic acid and aniline.[14][15] The presence of electron-withdrawing fluorine and nitro groups on the benzoyl ring may influence the rate of this hydrolysis.

  • Reduction of the Nitro Group: Nitroaromatic compounds are susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.[16][17][18] Such transformations can significantly alter the pharmacological and toxicological profile of the molecule. This pathway is particularly relevant under reducing conditions or in the presence of certain excipients.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light.[19] Exposure to UV or visible light may induce photochemical reactions, leading to a variety of degradation products. Photostability testing, as outlined in ICH Q1B, is therefore a critical component of the stress testing regimen.[5][6]

The following diagram illustrates the primary hypothesized degradation pathways for this compound.

G parent This compound hydrolysis_product 2,6-difluoro-3-nitrobenzoic acid + Aniline parent->hydrolysis_product Hydrolysis (Acid/Base) reduction_product 2,6-difluoro-3-amino-N-phenylbenzamide parent->reduction_product Reduction photodegradation_product Various Photoproducts parent->photodegradation_product Photolysis (UV/Vis Light)

Caption: Hypothesized degradation pathways of this compound.

Stability-Indicating Method Development

A cornerstone of any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from any potential degradation products.[1][3] A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and robust choice for this purpose.[20][21][22]

Initial HPLC Method Parameters (Starting Point)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A time-programmed gradient from a high aqueous content to a high organic content will be necessary to elute the parent compound and a range of potential degradation products with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

This method must be validated for specificity, linearity, range, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the analytical method.[1][3][4][12][19][23][24] A target degradation of 5-20% is generally recommended to ensure that the degradation products are formed at detectable levels without being so extensive as to lead to secondary degradation.[5]

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60 °C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target analytical concentration.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Maintain at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Maintain at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven at 80 °C for 48 hours.

    • At appropriate time points, dissolve a sample of the stressed solid in the solvent to prepare a solution at the target analytical concentration.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable container, e.g., quartz cuvette) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples for HPLC analysis.

The following diagram outlines the workflow for forced degradation studies.

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (HCl) analysis Analyze by HPLC-UV/MS Acid->analysis Base Base Hydrolysis (NaOH) Base->analysis Oxidation Oxidation (H2O2) Oxidation->analysis Thermal Thermal (Heat) Thermal->analysis Photo Photolysis (Light) Photo->analysis start Prepare Stock Solution of Compound start->Acid start->Base start->Oxidation start->Thermal start->Photo elucidation Identify Degradation Products & Establish Degradation Pathways analysis->elucidation

Caption: Workflow for forced degradation studies.

Long-Term Stability and Shelf-Life Determination

Long-term stability studies are conducted under controlled storage conditions to evaluate the thermal stability of a substance and to establish its retest period or shelf-life.[25][26][27][28][29]

Recommended Storage Conditions and Testing Frequency

The selection of storage conditions should be based on the climatic zone where the product will be marketed.[6] The following table summarizes the conditions for long-term and accelerated stability studies as per ICH guidelines.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months (or longer)0, 3, 6, 9, 12, 18, 24 months, and annually thereafter
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months

Intermediate studies are only required if a significant change occurs during the accelerated study.

Experimental Protocol: Long-Term Stability Study
  • Batch Selection: Use at least three primary batches of this compound for the stability study.[11]

  • Packaging: The compound should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[27]

  • Sample Storage: Place the packaged samples in calibrated stability chambers maintained at the conditions specified in the table above.

  • Sample Pull and Analysis: At each time point specified in the testing frequency, remove samples from the stability chambers.

  • Analysis: Analyze the samples for the following attributes:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantify the amount of this compound using the validated stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any degradation products using the HPLC method.

    • Moisture Content: Determine the water content, if applicable.

  • Data Evaluation: The data should be evaluated to determine the rate of degradation. The shelf-life is the time period during which the compound is expected to remain within its established specifications.[30]

Data Interpretation and Shelf-Life Estimation

The results from the long-term stability studies are used to establish a shelf-life. This is typically the time point at which the assay value of the active substance decreases to 90% of its initial value, or when a specified limit for a degradation product is exceeded. Statistical analysis of the data, often involving linear regression, can be used to predict the shelf-life.[30][31]

Recommended Storage Conditions

Based on the stability data, recommended storage conditions should be established. For a solid-state compound that demonstrates good stability, typical storage conditions might be:

"Store in a well-closed container at controlled room temperature (20-25 °C), protected from light and moisture."

Conclusion

A systematic and scientifically sound approach to stability testing is paramount for any compound intended for pharmaceutical development. By understanding the potential degradation pathways of this compound and employing rigorous forced degradation and long-term stability studies, researchers can ensure the quality, safety, and efficacy of the molecule. The protocols outlined in this application note provide a robust framework for generating the necessary data to establish a reliable shelf-life and appropriate storage conditions, in line with global regulatory expectations.

References

  • Smets, G., & Claesen, M. (1953). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from [Link]

  • Alsante, K. M., Hata, T., & Lohr, L. L. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 517-531. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. ACD/Labs. Retrieved from [Link]

  • Scrivens, G., & All-Shabender, M. (2021). New developments in the pharmaceutical stress testing industry. European Pharmaceutical Review. Retrieved from [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]

  • Pérez, J., & Perez-Pinto, A. (2006). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. Retrieved from [Link]

  • Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Retrieved from [Link]

  • Protheragen Lab. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

  • Unknown. (2025). Stress Testing: Significance and symbolism. ScienceDirect. Retrieved from [Link]

  • Williams, R. E., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(5), 843-850. Retrieved from [Link]

  • Neopharm Labs. (n.d.). Drug Product Stress Testing. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]

  • BioGenius. (2024). Testing the shelf life of chemical products. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • ILT. (2025). How To Determine Chemical Expiration Dates and Avoid Safety Risks. Retrieved from [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • DTIC. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Retrieved from [Link]

  • FDA. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Cox, R. A. (2007). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 85(10), 717-724. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Eawag-BBD. (n.d.). 2,6-Dichlorobenzonitrile Degradation Pathway. Retrieved from [Link]

  • Unknown. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Central Administration for Pharmaceutical Products. Retrieved from [Link]

  • Simple But Needed. (2025). Tracking Chemical Shelf Life to Prevent Expired Stock Risks. Retrieved from [Link]

  • Unknown. (n.d.). STABILITY AND SHELF LIFE. SlidePlayer. Retrieved from [Link]

  • Tsong, Y., & Chen, J. J. (2004). Determining shelf life by comparing degradations at elevated temperatures. Journal of Biopharmaceutical Statistics, 14(4), 941-951. Retrieved from [Link]

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(8), 2483-2487. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • ResearchGate. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

  • Li, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6848-6860. Retrieved from [Link]

  • Moreira, C. M., et al. (2020). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 2,6-difluoro-3-nitro-N-phenylbenzamide in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address and overcome the significant solubility challenges associated with 2,6-difluoro-3-nitro-N-phenylbenzamide in biological assays. Due to its chemical structure, featuring multiple lipophilic (fluoro, phenyl) and electron-withdrawing (nitro) groups, this compound exhibits poor aqueous solubility, which can lead to inaccurate and unreliable experimental data.[1][2][3] This resource provides a structured, cause-and-effect-based approach to troubleshooting these issues, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My this compound powder will not dissolve adequately, even in DMSO. What is the correct procedure for preparing a stock solution?

Probable Cause: Incomplete dissolution due to insufficient solvent volume or energy input. The highly crystalline nature of many pure compounds requires proper technique to break the crystal lattice energy.

Step-by-Step Protocol for Stock Solution Preparation:

  • Solvent Selection: Start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent suitable for most initial stock preparations.[1][4]

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2.78 mg).

  • Initial Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock, for example, 1 mL for a 10 mM stock (Molar Mass: 278.21 g/mol ).

  • Energy Input (Critical Step):

    • Vortexing: Vortex the vial vigorously for 1-2 minutes.

    • Sonication: If crystals are still visible, place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart solid particles and facilitate dissolution.

    • Gentle Warming: If solids persist, warm the solution to 30-37°C in a water bath for 10-15 minutes, followed by vortexing. Caution: Do not overheat, as this can degrade the compound.

  • Visual Confirmation: Inspect the solution against a light source. It should be completely clear, with no visible particulates, crystals, or haziness. This is your master stock solution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability and lead to precipitation.

Q2: My compound is fully dissolved in the DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer or cell culture medium. Why does this happen?

Probable Cause: This phenomenon, known as "crashing out," is the most common solubility issue for lipophilic compounds. It occurs when the compound is rapidly transferred from a favorable organic solvent (DMSO) to an unfavorable aqueous environment, causing it to exceed its aqueous solubility limit and precipitate.[4]

Solution Workflow: The primary goal is to manage the transition from an organic to an aqueous environment more gradually.

G start Compound precipitates in aqueous buffer? check_dmso Is final DMSO concentration <0.5%? start->check_dmso Yes reduce_dmso SOLUTION A: Lower final DMSO concentration. Perform serial dilutions in DMSO first. check_dmso->reduce_dmso No use_cosolvent SOLUTION B: Use a water-miscible co-solvent (e.g., Ethanol, PEG-400) in the buffer. check_dmso->use_cosolvent Yes success Assay Ready: Solution is clear. reduce_dmso->success use_excipient SOLUTION C: Incorporate solubilizing excipients (e.g., HP-β-CD, Surfactants). use_cosolvent->use_excipient Still Precipitates use_cosolvent->success Soluble use_excipient->success G cluster_0 High-Concentration DMSO Stock cluster_1 Aqueous Assay Buffer cluster_2 Result: Precipitation dmso_stock Compound dissolved in 100% DMSO buffer Water Molecules (High Polarity) dmso_stock->buffer Rapid Dilution (Polarity Shock) precipitate Insoluble Compound (Precipitate/Crystals) buffer->precipitate

Caption: Conceptual diagram of a compound "crashing out" of solution.

Frequently Asked Questions (FAQs)

  • Q: What is the best starting solvent for this compound?

    • A: High-purity, anhydrous DMSO is the recommended starting point for creating a high-concentration master stock solution. For subsequent dilutions, the ideal solvent system depends entirely on the tolerance of your specific bioassay.

  • Q: Why does my compound seem to precipitate more in cell culture medium than in a simple buffer?

    • A: Cell culture media are complex mixtures containing salts, amino acids, and vitamins. High concentrations of salts can decrease the solubility of organic compounds (a "salting-out" effect). Additionally, the compound might interact with proteins in the serum (if present), which can either help or hinder solubility, but can also lead to delayed precipitation over long incubation times. [5]

  • Q: Can I just heat the final aqueous solution to get the compound to dissolve?

    • A: This is generally not recommended. While it might temporarily force the compound into solution, you are likely creating a supersaturated state. As the solution cools to your assay temperature (e.g., 37°C or room temperature), the compound will likely precipitate out, leading to the same issues of inconsistent concentration and inaccurate results.

  • Q: How do I perform a vehicle control for these complex formulations?

    • A: This is a critical step for valid results. Your "vehicle control" or "blank" must contain the exact same concentration of all solvents and excipients as your test samples, but without the compound. For example, if your final test condition contains 10 µM of the compound in a buffer with 0.1% DMSO and 5% PEG-400, your vehicle control must be the buffer with 0.1% DMSO and 5% PEG-400. This ensures that any observed biological effect is due to the compound and not the formulation itself.

References

  • Dahlin, J. L., Walters, M. A., & Seymour, P. A. (2014). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 9(10), 1-15. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Kramer, C., & Beck, B. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA, 64(5), 344-349. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 2(3), 128-141. [Link]

  • Chadwick, K., et al. (2012). Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. International journal of pharmaceutics, 422(1-2), 163-73. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • Zhang, C., et al. (2015). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 85, 102-109. [Link]

  • Reddit. (2022). Looking for suggestions to dissolve benzamide derivatives. r/chemistry. [Link]

  • Grossjohann, C., et al. (2012). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA. [Link]

  • Apra Innovative. (n.d.). The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. Apra Innovative. [Link]

  • PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-phenylbenzamide. National Center for Biotechnology Information. [Link]

  • Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Apra Innovative. [Link]

Sources

Minimizing side reactions in 2,6-difluoro-3-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Challenge

The Core Conflict: Synthesizing 2,6-difluoro-3-nitrobenzamide requires navigating a delicate competition between Nucleophilic Acyl Substitution (Amidation) and Nucleophilic Aromatic Substitution (


).

The 3-nitro group strongly activates the fluorine at the 2-position. Consequently, the ammonia nucleophile has two potential targets:

  • The Carbonyl Carbon (Desired): Forms the amide.

  • The C-2 Ring Carbon (Undesired): Displaces the fluorine, creating a yellow nitro-aniline impurity.

This guide provides the protocols to kinetically favor pathway #1 while suppressing pathway #2.

Process Workflow & Competitive Pathways

The following diagram illustrates the critical decision points where side reactions occur.

SynthesisPathways Start Starting Material: 2,6-difluoro-3-nitrobenzoic acid Step1 Step 1: Activation (SOCl2, cat. DMF, Toluene) Start->Step1 Reflux AcidCl Intermediate: Acid Chloride Step1->AcidCl - SO2, - HCl Product TARGET PRODUCT: 2,6-difluoro-3-nitrobenzamide AcidCl->Product Path A: Amidation (Kinetic Control, <0°C) SideProduct1 IMPURITY A (Hydrolysis): Reverted Acid AcidCl->SideProduct1 Moisture Ingress SideProduct2 IMPURITY B (SnAr): 2-amino-6-fluoro-3-nitrobenzamide (Deep Yellow/Orange) AcidCl->SideProduct2 Path B: SnAr (Thermodynamic, >0°C) Ammonia Reagent: Ammonia (NH3) Ammonia->AcidCl

Figure 1: Reaction network showing the competition between the desired amidation (Path A) and the fluorine displacement (Path B).

Step-by-Step Protocol & Troubleshooting

Phase 1: Activation (Acid Chloride Formation)

Objective: Complete conversion of acid to acid chloride without degrading the sensitive ring.

Protocol:

  • Suspend 2,6-difluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous Toluene (5-10 volumes).

  • Add Thionyl Chloride (

    
    )  (1.5 - 2.0 eq).
    
  • Critical Catalyst: Add DMF (0.05 eq). Without DMF, conversion is sluggish, requiring higher temps that degrade the ring.

  • Heat to reflux (approx. 80-110°C) for 2-3 hours.

  • Evaporation: Remove excess

    
     and Toluene under reduced pressure. Residual 
    
    
    
    will react violently with ammonia in the next step, causing local hot-spots that trigger side reactions.

Troubleshooting Phase 1:

SymptomProbable CauseCorrective Action
Low Conversion (LCMS shows Acid) Wet solvent or lack of catalyst.Ensure Toluene is anhydrous (KF < 0.05%). Verify DMF addition.
Dark/Black Reaction Mixture Overheating or "charring".Do not exceed 110°C. The nitro group makes the ring thermally sensitive.
Phase 2: Amidation (The Critical Step)

Objective: Form the amide bond while preventing Fluorine displacement (


).

Mechanism of Failure: The 2-position fluorine is activated by the ortho-nitro group. If the reaction temperature rises, ammonia acts as a nucleophile on the ring carbon rather than the carbonyl. This produces a bright yellow/orange impurity .

Protocol:

  • Dissolve the crude Acid Chloride in Dichloromethane (DCM) (anhydrous).

  • Cool the solution to -10°C to -5°C . Temperature control is the single most important variable.

  • Ammonia Source:

    • Preferred: Sparge Anhydrous Ammonia Gas slowly into the headspace.

    • Alternative: Add Aqueous Ammonia (28%) dropwise, maintaining T < 0°C.

  • Stoichiometry: Use >2.5 equivalents of

    
     (1 eq for reaction, 1 eq to scavenge HCl).
    
  • Stir at 0°C for 30-60 minutes. Do not let it warm to room temperature until conversion is confirmed.

Troubleshooting Phase 2:

SymptomProbable CauseCorrective Action
Reaction turns Bright Orange/Red

Side Reaction.
Fluorine displacement occurring.
STOP. Cool immediately to -20°C. Reduce ammonia addition rate.
Violent Exotherm / Fuming Rapid HCl generation.Addition rate too fast. Use a cooling coil or dry ice bath.
Incomplete Reaction Acid Chloride hydrolysis.Moisture in the system. Ensure DCM is dry.

Frequently Asked Questions (FAQs)

Q1: Why is my final product yellow?

A: Pure 2,6-difluoro-3-nitrobenzamide should be off-white or pale cream. A distinct yellow or orange color indicates the presence of 2-amino-6-fluoro-3-nitrobenzamide .

  • Cause: The reaction temperature spiked during ammonia addition, or the reaction was allowed to stir too long at room temperature.

  • Remedy: Recrystallize from a mixture of Ethanol/Water. The amino-impurity is less soluble in certain polar mixtures, but separation can be difficult. Prevention is key.

Q2: Can I use Oxalyl Chloride instead of Thionyl Chloride?

A: Yes. Oxalyl chloride (with cat. DMF) allows for activation at room temperature (0°C to RT), which is gentler than refluxing thionyl chloride.

  • Benefit: Reduces thermal stress on the nitro-fluorinated ring.

  • Protocol: Use DCM as solvent, add Oxalyl Chloride (1.2 eq) + DMF (cat) at 0°C.

Q3: How do I remove the unreacted Acid?

A: If hydrolysis occurs (Acid Chloride


 Acid), the product will be contaminated with starting material.
  • Workup: Dissolve the crude solid in Ethyl Acetate. Wash with Saturated Sodium Bicarbonate (

    
    ) . The acid will deprotonate and move to the aqueous layer; the amide remains in the organic layer.
    
Q4: Why is the 2-position fluorine more labile than the 6-position?

A: Electronic activation.

  • Position 2: Ortho to Nitro (Strong withdrawing), Ortho to Carbonyl (Withdrawing). Highly Activated.

  • Position 6: Meta to Nitro (Weak influence), Ortho to Carbonyl. Less Activated. Nucleophilic attack occurs preferentially at the most electron-deficient carbon (Position 2).

References

  • Synthesis of 2,6-difluoro-3-nitrobenzoic acid (Starting Material)

    • Source: ChemicalBook & PubChem Compound Summary.
    • Context: Standard nitration of 2,6-difluorobenzoic acid using .
    • URL:

  • Mechanisms of Nucleophilic Arom

    
    ): 
    
    • Source: Master Organic Chemistry / Chemistry LibreTexts.
    • Context: Explains why ortho-nitro groups accelerate fluorine displacement by orders of magnitude compared to meta-isomers.
    • URL:

  • Amidation of Activated Benzoic Acids

    • Source: N
    • Context: General protocols for converting electron-deficient benzoyl chlorides to amides while avoiding side reactions.
    • URL:

  • Reactions of Acyl Chlorides with Ammonia

    • Source: Chemistry LibreTexts.
    • Context: Stoichiometry and mechanism of amide form
    • URL:[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Physicochemical Characterization of Novel Benzamides: Melting Point Determination of 2,6-difluoro-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent research is built. Among the fundamental physicochemical properties, the melting point is a critical parameter. It serves not only as an indicator of purity but also influences a compound's solubility, stability, and bioavailability—factors that are paramount in pharmaceutical formulation.[1][2][3] This guide provides an in-depth analysis of the determination of the melting point for 2,6-difluoro-3-nitro-N-phenylbenzamide, a novel compound for which extensive public data is not yet available.

This document will compare and contrast the principal methodologies for melting point determination, provide detailed, field-tested protocols, and explain the scientific rationale behind the experimental choices. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for characterizing similar NCEs with confidence and precision.

The Significance of Melting Point in Pharmaceutical Development

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state.[1] For a pure substance, this transition occurs over a narrow temperature range.[1] The presence of impurities typically depresses the melting point and broadens the melting range, making this a crucial, albeit initial, assessment of purity.[1][2]

Beyond purity, the melting point has profound implications for drug development:

  • Identity Confirmation: A consistent melting point can serve as a preliminary confirmation of a compound's identity when compared against a reference standard.[1][2]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, which in turn affects their therapeutic efficacy.[2]

  • Formulation & Stability: The melting point influences the choice of formulation strategies and can provide insights into the thermal stability of the active pharmaceutical ingredient (API).[1]

Given that over 90% of drug-like molecules have melting points in the 50-250°C range, establishing an accurate value for this compound is a critical first step.[4]

Comparative Analysis of Methodologies for Melting Point Determination

Two primary techniques are employed for melting point determination in a pharmaceutical laboratory setting: the Capillary Method and Differential Scanning Calorimetry (DSC). The choice between them depends on the stage of development, the amount of sample available, and the specific data required.

Feature Capillary Method (Apparatus I, USP <741>) Differential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition of a sample packed in a glass capillary and heated in a controlled block or bath.[5][6]Measures the difference in heat flow between the sample and a reference as a function of temperature.[7][8][9]
Primary Output Melting range (onset of melting to the clear point).[10][11]A thermogram showing heat flow vs. temperature, providing melting point (Tm), enthalpy of fusion (ΔHf), and glass transition (Tg).[8][9]
Sample Amount Milligrams.[10]Micrograms to milligrams.[8]
Throughput Moderate; some modern instruments can run multiple capillaries simultaneously.[6]Can be high with autosamplers.
Advantages Simple, cost-effective, directly aligns with pharmacopeial standards for visual determination.[5][10]Highly precise, provides additional thermodynamic data (enthalpy), can detect subtle thermal events.[8][12]
Limitations Subjective observation, provides less thermodynamic information.Higher equipment cost, requires more specialized training for data interpretation.
Best For Routine quality control, purity checks, and pharmacopeial verification.[1][2]In-depth characterization, polymorph studies, and formulation development.[8][12]

For the initial characterization of a novel compound like this compound, the Capillary Method as described in USP General Chapter <741> is the foundational technique.[5][13] It is definitive for pharmacopeial purposes and provides the necessary data for purity assessment and identity confirmation.[5] DSC serves as a complementary and more advanced technique for deeper thermodynamic understanding.

Experimental Protocol: USP <741> Capillary Method

This protocol outlines the determination of the melting range for this compound using a modern digital melting point apparatus, adhering to the Class Ia procedure.[5][10]

Materials and Instrumentation
  • Sample: this compound, finely powdered and dried.

  • Instrumentation: Digital Melting Point Apparatus (e.g., Mettler Toledo MP series or similar).

  • Capillary Tubes: USP-compliant, 0.8–1.2 mm internal diameter.[5][10]

  • Reference Standards: USP Melting Point Reference Standards bracketing the expected melting range (e.g., Caffeine, Vanillin).

Step-by-Step Protocol
  • Instrument Calibration:

    • Causality: The accuracy of the instrument's temperature sensor is paramount. Calibration ensures that the recorded temperature reflects the true temperature of the sample.

    • Procedure: Determine the melting point of at least two USP reference standards with melting points that bracket the expected range of the test sample. The measured values must fall within the certified range for each standard.[5][10]

  • Sample Preparation:

    • Causality: Proper sample packing ensures uniform heat transfer and a sharp, observable melt. Insufficient packing can lead to a broad, difficult-to-interpret melting range.

    • Procedure: Crush a small amount of the sample into a fine powder. Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into a dense column at the bottom of the tube. The final packed height should be 2.5–3.5 mm.[10]

  • Determination of Approximate Melting Point (Rapid Ramp):

    • Causality: A preliminary fast run saves time and establishes the approximate melting temperature, which is necessary for the precise determination in the next step.

    • Procedure: Set a rapid heating ramp rate (e.g., 10°C/minute). Observe the approximate temperature at which the sample melts.

  • Accurate Melting Range Determination (Pharmacopeial Ramp Rate):

    • Causality: A slow ramp rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[11] The USP standard rate of 1°C/minute is the accepted standard for this determination.[6][10]

    • Procedure:

      • Prepare a new packed capillary.

      • Set the start temperature to at least 5°C below the approximate melting point found in the previous step.[10]

      • Set the heating ramp rate to 1°C/minute.

      • Initiate the heating cycle.

      • Record two temperatures:

        • Onset Temperature (Tonset): The temperature at which the first droplet of liquid is visible.

        • Clear Point (Tclear): The temperature at which the last solid particle melts and the substance is completely liquid.[10]

      • The reported melting range is Tonset to Tclear.

      • Perform the determination in triplicate to ensure reproducibility.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_data Phase 3: Data Recording Calibrate Calibrate Instrument (USP Standards) Prepare Prepare Sample (Powder & Pack Capillary) Calibrate->Prepare RapidRamp Rapid Ramp Run (Approx. MP) Prepare->RapidRamp SlowRamp Slow Ramp Run (1°C/min) RapidRamp->SlowRamp RecordOnset Record T_onset (First liquid) SlowRamp->RecordOnset RecordClear Record T_clear (All liquid) RecordOnset->RecordClear Report Report Melting Range (T_onset - T_clear) RecordClear->Report

Data Interpretation and Expected Results

While no published melting point for this compound is readily available, we can hypothesize an expected range based on structurally similar compounds. For instance, the parent compound 2,6-difluorobenzamide has a melting point of 144-147°C. The addition of nitro and N-phenyl groups would likely increase the melting point due to increased molecular weight and potential for intermolecular interactions. Therefore, a hypothetical melting point in the range of 170-190°C could be anticipated.

Hypothetical Data Summary:

Determination Method Parameter Hypothetical Value for this compound Interpretation
Capillary Method Melting Range178.5 – 180.0 °CA narrow range (< 2°C) suggests high purity.
Differential Scanning Calorimetry (DSC) Onset Temperature178.2 °CCorrelates well with the start of the visual melt.
Differential Scanning Calorimetry (DSC) Peak Temperature179.5 °CThe temperature of maximum heat absorption during melting.

G A High Purity Compound B Narrow Melting Range (< 2°C) A->B C Sharp DSC Endotherm A->C D Impure Compound E Broad Melting Range (> 2°C) D->E F Depressed Melting Point D->F G Broad DSC Endotherm D->G

Conclusion and Best Practices

The determination of the melting point is a non-negotiable step in the characterization of a novel pharmaceutical compound like this compound. The USP <741> capillary method provides a reliable and universally accepted means for establishing a melting range, which serves as a critical quality attribute.[5][13][14] For more advanced applications, DSC offers deeper thermodynamic insights.

As a self-validating system, the protocol must include regular calibration with certified reference standards.[10] By adhering to these rigorous methodologies, researchers can ensure the generation of trustworthy and authoritative data, forming a solid foundation for the subsequent stages of drug development.

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Available from: [Link]

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available from: [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available from: [Link]

  • Differential scanning calorimetry. CureFFI.org. Available from: [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. Available from: [Link]

  • <741> Melting Range or Temperature. USP-NF Abstract. Available from: [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. Available from: [Link]

  • An interesting relationship between drug absorption and melting point. PubMed. Available from: [Link]

  • Melting point testing as per USP 741. YouTube. Available from: [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. Available from: [Link]

  • Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS. Available from: [Link]

  • Differential scanning calorimetry. Wikipedia. Available from: [Link]

  • Melting point determination. University of Calgary. Available from: [Link]

  • USP 741 Melting Point or Range. Scribd. Available from: [Link]

  • How accurately can we predict the melting points of drug-like compounds? Journal of Chemical Information and Modeling. Available from: [Link]

Sources

Comparative Guide: Elemental Analysis vs. Modern Alternatives for Fluorinated Nitro-Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of small molecule inhibitors—specifically benzamide derivatives often utilized in kinase or DHODH inhibition—purity validation is the gatekeeper of translational success. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for detecting organic impurities, it possesses a critical blind spot: it cannot see "invisible" impurities such as inorganic salts, trapped solvation water, or silica residues.

This guide focuses on 2,6-difluoro-3-nitro-N-phenylbenzamide , a compound presenting specific analytical challenges due to its high fluorine content and nitro group. We will objectively compare the performance of Combustion Elemental Analysis (EA) against qNMR and HPLC , demonstrating why EA remains a requisite "self-validating" system for verifying bulk purity and elemental composition in a way chromatography cannot.

Theoretical Baseline: The "Control" Calculation

Before any experimental validation, we must establish the theoretical baseline. For a compound with the molecular formula


 , the precise stoichiometric expectation is calculated below.

Molecular Weight Calculation:

  • Carbon (

    
    ): 
    
    
    
  • Hydrogen (

    
    ): 
    
    
    
  • Fluorine (

    
    ): 
    
    
    
  • Nitrogen (

    
    ): 
    
    
    
  • Oxygen (

    
    ): 
    
    
    

Total Molecular Weight:



Target Elemental Composition Table

Standard Acceptance Criteria:


 absolute deviation (J. Med. Chem. Standards)
ElementTotal Mass Contribution ( g/mol )Theoretical %Acceptance Range (Lower)Acceptance Range (Upper)
Carbon 156.14356.12% 55.72%56.52%
Hydrogen 8.0642.90% 2.50%3.30%
Nitrogen 28.01410.07% 9.67%10.47%
Fluorine 37.99613.66% N/AN/A

*Note: Standard CHN analysis does not detect Fluorine directly; however, F presence dictates the combustion protocol (see Section 4).

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform Elemental Analysis when HPLC shows >99% purity? The following matrix compares the "blind spots" of each technique.

Performance Comparison Matrix
FeatureElemental Analysis (EA) HPLC-UV/Vis qNMR (Quantitative NMR)
Primary Scope Bulk material composition (Solvates, Salts, Inorganics).Organic impurities & isomers.Absolute quantification of structure & purity.
Detection Principle Combustion gases (

).
UV Absorbance (Chromophores).Nuclear spin resonance integration.
Blind Spots Cannot identify specific impurities; destructive."Invisible" to inorganics, water, and salts; requires extinction coefficients.Low sensitivity for trace impurities (<0.1%); expensive.
Solvent Detection Excellent. Deviations in %C/%H reveal trapped solvent.Poor. Solvents often elute in void volume.Excellent. Distinct peaks for solvents.
Fluorine Impact Requires additives (

) to prevent tube damage.
None (unless F alters retention time).

NMR offers specific F-purity check.
Cost/Throughput Low Cost / High Throughput.Medium Cost / Medium Throughput.High Cost / Low Throughput.
The "Invisible Impurity" Trap

If your HPLC says 99.5% but your EA Carbon value is 54.0% (Theoretical: 56.12%), you likely have inorganic salt contamination (which dilutes the Carbon %) or trapped water . HPLC cannot see this. EA is the only rapid method to validate that 100mg of powder is actually 100mg of drug substance.

Experimental Protocol: Handling Fluorinated Nitro-Aromatics

Analyzing This compound requires specific modifications to standard CHN protocols due to the aggressive nature of Fluorine and the reduction requirements of the Nitro group.

Step-by-Step Methodology

1. Sample Preparation & Weighing

  • Drying: The sample must be dried under high vacuum (

    
    ) at 
    
    
    
    for 12 hours to remove surface moisture.
  • Weighing: Accurately weigh

    
     of the sample into a Tin (Sn) capsule .
    
    • Why Tin? Tin reacts exothermically with oxygen (flash combustion), raising the local temperature to

      
      , ensuring complete combustion of the thermally stable benzamide ring.
      

2. Combustion Additives (Crucial Step)

  • The Fluorine Problem: Fluorine forms

    
     upon combustion, which etches the quartz combustion tube and can interfere with gas separation columns.
    
  • The Solution: Add 5-10 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    directly into the tin capsule with the sample.
    • Mechanism: These oxides act as "scavengers," binding the Fluorine to form stable metal fluorides, preventing quartz attack and ensuring accurate Carbon detection.

3. Combustion & Reduction

  • Furnace Temperature: Set to

    
    .
    
  • Carrier Gas: Helium (He) enriched with Oxygen (

    
    ) for the flash combustion.
    
  • Reduction Tube: The gas stream passes over reduced Copper (

    
    ) wires at 
    
    
    
    .
    • Nitro Group Handling: The nitro group (

      
      ) produces Nitrogen oxides (
      
      
      
      ). The reduced Copper converts all
      
      
      species into inert Nitrogen gas (
      
      
      ) for detection.

4. Detection

  • Gases (

    
    ) are separated via a GC column (porapak P/Q) and detected via Thermal Conductivity Detector (TCD).
    

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for purity validation and the decision-making process when discrepancies arise.

Diagram 1: The Purity Validation Workflow

PurityWorkflow Synthesis Crude Synthesis (Benzamide Formation) Purification Purification (Recrystallization/Column) Synthesis->Purification HPLC HPLC-UV Check (Organic Purity >95%) Purification->HPLC Drying Vacuum Drying (Remove Solvents) HPLC->Drying If Pass EA Elemental Analysis (CHN + F-Scavenger) Drying->EA Decision Compare with Theoretical Calculation EA->Decision Pass PASS (Within +/- 0.4%) Decision->Pass Match Fail FAIL (> 0.4% Deviation) Decision->Fail Mismatch

Caption: Logical workflow ensuring that only organic-pure, solvent-free samples proceed to Elemental Analysis.

Diagram 2: Troubleshooting EA Deviations

EATroubleshooting Start EA Result Deviation > 0.4% CheckC Is %C Low? Start->CheckC CheckH Is %H High? CheckC->CheckH Yes CheckN Is %N Low? CheckC->CheckN No (%C is normal) Solvent Diagnosis: Trapped Solvent/Water Action: TGA or re-dry CheckH->Solvent Yes (Water/MeOH) Inorganic Diagnosis: Inorganic Salts (NaCl/Silica) Action: Ash test or re-filter CheckH->Inorganic No (%H is normal) Decomp Diagnosis: Incomplete Combustion Action: Add more WO3 or increase O2 CheckN->Decomp Yes (Nitro reduction failure)

Caption: Diagnostic logic for interpreting specific elemental deviations in fluorinated nitro-compounds.

Data Interpretation & Reporting

When reporting your results for publication (e.g., J. Med. Chem.), the standard format is:

Anal. Calcd for


:  C, 56.12; H, 2.90; N, 10.07. Found:  C, 56.05; H, 2.95; N, 10.01.
Interpreting Common Failures
  • High %H, Low %C: Indicates trapped water or methanol.

    • Example: Found C 54.5%, H 3.5%.

    • Correction: Recalculate assuming

      
      . If the math works, report as a hemi-hydrate (requires TGA confirmation).
      
  • Low %C, Low %H, Low %N: Indicates non-combustible contamination (Silica, Sodium Sulfate).

    • Correction: The sample is "diluted" by dirt. HPLC will not show this. Re-filter the sample through a 0.2

      
       membrane.
      
  • Low %N specifically: Incomplete reduction of the Nitro group.

    • Correction: Check the Copper reduction tube in the analyzer; it may be exhausted (oxidized).

References

  • American Chemical Society (ACS). Journal of Medicinal Chemistry Author Guidelines - Characterization of Compounds. (Accessed 2026).[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography.[3] (2024).[3][4] [Link][3]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Shimadzu Corporation. Technical Report: Elemental Analysis of Halogenated Organic Compounds. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.